molecular formula C16H18ClN3OS B11412626 5-chloro-N-(2,5-dimethylphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide

5-chloro-N-(2,5-dimethylphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B11412626
M. Wt: 335.9 g/mol
InChI Key: VCJUCAJHSSWHOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-chloro-N-(2,5-dimethylphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide” is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-chloro-N-(2,5-dimethylphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as a substituted urea or guanidine, the pyrimidine ring is formed through cyclization reactions.

    Introduction of the Chlorine Atom: Chlorination of the pyrimidine ring can be achieved using reagents like thionyl chloride or phosphorus oxychloride.

    Attachment of the Propylsulfanyl Group: The propylsulfanyl group can be introduced through nucleophilic substitution reactions using propylthiol and a suitable leaving group.

    Formation of the Carboxamide Group: The carboxamide group is typically introduced through amidation reactions using carboxylic acid derivatives and amines.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the carboxamide group, converting it to an amine.

    Substitution: The chlorine atom on the pyrimidine ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products Formed

    Sulfoxides and Sulfones: From oxidation of the sulfanyl group.

    Amines: From reduction of the carboxamide group.

    Substituted Pyrimidines: From nucleophilic substitution of the chlorine atom.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a drug candidate or lead compound in drug discovery.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of “5-chloro-N-(2,5-dimethylphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide” would depend on its specific biological target. Generally, pyrimidine derivatives may interact with enzymes, receptors, or nucleic acids, affecting various biochemical pathways. The exact molecular targets and pathways would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide: Lacks the dimethylphenyl group.

    N-(2,5-dimethylphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide: Lacks the chlorine atom.

    5-chloro-N-(2,5-dimethylphenyl)pyrimidine-4-carboxamide: Lacks the propylsulfanyl group.

Uniqueness

The unique combination of the chlorine atom, dimethylphenyl group, and propylsulfanyl group in “5-chloro-N-(2,5-dimethylphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide” may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H18ClN3OS

Molecular Weight

335.9 g/mol

IUPAC Name

5-chloro-N-(2,5-dimethylphenyl)-2-propylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C16H18ClN3OS/c1-4-7-22-16-18-9-12(17)14(20-16)15(21)19-13-8-10(2)5-6-11(13)3/h5-6,8-9H,4,7H2,1-3H3,(H,19,21)

InChI Key

VCJUCAJHSSWHOR-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC=C(C(=N1)C(=O)NC2=C(C=CC(=C2)C)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.